molecular formula C19H12N4O2S B11435711 N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11435711
M. Wt: 360.4 g/mol
InChI Key: XPEVYHKHABFTJM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines. . The unique structure of this compound, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often require heating in the presence of a desiccant such as calcium chloride to facilitate the formation of the thienopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Properties

Molecular Formula

C19H12N4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H12N4O2S/c1-11-5-4-8-23-16(11)22-18-13(19(23)25)9-15(26-18)17(24)21-14-7-3-2-6-12(14)10-20/h2-9H,1H3,(H,21,24)

InChI Key

XPEVYHKHABFTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

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